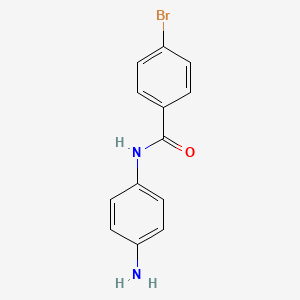

N-(4-aminophenyl)-4-bromobenzamide

Description

Properties

Molecular Formula |

C13H11BrN2O |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

N-(4-aminophenyl)-4-bromobenzamide |

InChI |

InChI=1S/C13H11BrN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) |

InChI Key |

QKZVODVTOPUSDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl 4 Bromobenzamide

Diverse Synthetic Routes to N-(4-aminophenyl)-4-bromobenzamide

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages. These routes primarily include amide coupling reactions, palladium-catalyzed cross-coupling, and the reduction of nitro precursors.

Amide Coupling Reactions: Strategic Approaches

Amide bond formation is a cornerstone of organic synthesis and represents the most direct method for constructing this compound. researchgate.net This approach involves the reaction of an activated carboxylic acid derivative with an amine. The primary strategy involves the coupling of 4-bromobenzoic acid with p-phenylenediamine (B122844).

To facilitate this reaction, the carboxylic acid must first be activated. This can be achieved by converting 4-bromobenzoic acid into a more reactive species, such as an acyl chloride. For instance, treatment of 4-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride can yield 4-bromobenzoyl chloride. This highly reactive intermediate is then reacted with p-phenylenediamine to form the desired amide.

Alternatively, a wide array of coupling reagents can be employed to promote the amidation directly. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) are effective for coupling carboxylic acids and amines, particularly when dealing with less reactive anilines. nih.gov The use of these reagents avoids the need to isolate the harsh acyl chloride intermediate.

Table 1: Common Coupling Reagents for Amide Synthesis This table is interactive. Click on the headers to sort.

| Coupling Reagent System | Typical Solvent | Additive(s) | Notes |

|---|---|---|---|

| EDC / HOBt | Acetonitrile (B52724) (ACN), Dichloromethane (B109758) (DCM) | DMAP (catalytic) | A convenient protocol for electron-deficient amines. nih.gov |

| HATU / DIPEA | Dimethylformamide (DMF) | DIPEA (base) | Widely used but can be sluggish for some substrates. nih.gov |

| SOCl₂ or (COCl)₂ | Toluene (B28343), DCM | None | Forms a highly reactive acyl chloride intermediate. researchgate.net |

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, provides a powerful and versatile alternative for synthesizing this compound. nih.govrsc.org This method constructs the key C(aryl)-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.

A potential synthetic route involves the coupling of 4-bromoaniline (B143363) with 4-aminobenzamide. However, a more common strategy would be to couple p-phenylenediamine with a 4-bromobenzoyl derivative. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. beilstein-journals.org Ligands such as Xantphos and tBuXPhos have proven effective in facilitating these transformations. beilstein-journals.orgorganic-chemistry.org The catalyst system often consists of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. beilstein-journals.orgorganic-chemistry.org

This methodology is particularly valuable for its functional group tolerance and its ability to form bonds that are challenging to create using traditional methods. nih.gov

Precursor Reductions (e.g., Nitro to Amino Group Transformations)

A widely employed and highly effective strategy involves the synthesis of an intermediate, N-(4-nitrophenyl)-4-bromobenzamide, followed by the chemical reduction of the nitro group to the target primary amine. This multi-step approach is often preferred because it utilizes readily available starting materials and avoids potential side reactions associated with the free amino group during the initial coupling step. researchgate.net

The synthesis begins with the acylation of p-nitroaniline with 4-bromobenzoyl chloride. researchgate.net The subsequent reduction of the nitro group is a critical step and can be accomplished using various reducing agents.

Catalytic Hydrogenation: A clean and efficient method involves using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol. This reaction typically proceeds smoothly to give the desired amine. researchgate.net

Metal-Acid Systems: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH). nih.gov

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, for example, using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. chemicalbook.com

This reduction step is generally high-yielding and is a reliable way to introduce the primary amine functionality at a late stage in the synthesis. researchgate.net

Multi-step Synthesis Strategies

Complex molecules are often assembled through multi-step reaction sequences, and the synthesis of this compound is a prime example. A common and logical multi-step strategy combines the methods described previously.

A representative sequence is as follows:

Activation: 4-bromobenzoic acid is converted to its more reactive acyl chloride, 4-bromobenzoyl chloride, using a reagent like thionyl chloride.

Amide Coupling: The resulting 4-bromobenzoyl chloride is reacted with p-nitroaniline in a suitable solvent like dichloromethane (DCM) to form N-(4-nitrophenyl)-4-bromobenzamide. researchgate.net

Reduction: The nitro group of the intermediate is reduced to an amino group using a method such as catalytic hydrogenation (H₂/Pd/C) to yield the final product, this compound. researchgate.net

This strategy is advantageous as it circumvents the challenges of chemoselectivity that could arise from having two nucleophilic amino groups present on p-phenylenediamine during the acylation step. Advanced synthetic paradigms like continuous flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, offer a modern approach to multi-step synthesis, potentially improving efficiency and purity. syrris.jp

Reaction Conditions and Optimization Protocols

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring reproducibility. For the synthesis of this compound, key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

In Palladium-Catalyzed C-N Cross-Coupling , extensive screening has shown that specific combinations of catalyst, ligand, and base are critical for success. For example, the combination of a palladium source like Pd₂(dba)₃, a bulky electron-rich phosphine (B1218219) ligand like Xantphos or tBuXPhos, and a base such as cesium carbonate (Cs₂CO₃) or sodium hydroxide (B78521) (NaOH) in a solvent like dioxane or toluene has been found to be highly effective. beilstein-journals.orgorganic-chemistry.org The addition of a small amount of water can sometimes improve yields by enhancing the solubility of the inorganic base. organic-chemistry.org

Table 2: Optimized Conditions for Palladium-Catalyzed C-N Coupling This table is interactive. Click on the headers to sort.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Finding |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Found to be a crucial combination for rapid reaction. beilstein-journals.org |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | Provided good yield, though slightly slower. beilstein-journals.org |

For Amide Coupling Reactions , optimization involves selecting the most efficient coupling agent and solvent system. Studies comparing different reagents have shown that for challenging couplings, such as those with electron-deficient anilines, a system of EDC, DMAP, and a catalytic amount of HOBt in acetonitrile can provide superior results compared to other common reagents like HATU. nih.gov The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be adopted to align with these principles.

Atom Economy: Designing synthetic routes, like the direct amidation, that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or considering solvent-free reaction conditions.

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure to reduce energy consumption. Mechanochemical synthesis, using techniques like ball-milling, offers a solvent-free, highly efficient alternative to traditional solution-phase synthesis. rsc.org

Catalysis: Utilizing catalytic reagents, such as palladium catalysts or enzymes, in small amounts is preferable to using stoichiometric reagents. researchgate.netrsc.org This reduces waste and often leads to more efficient processes.

Continuous Flow Processing: Flow chemistry is an inherently greener technology that can lead to higher yields, improved safety, and reduced waste generation compared to traditional batch processing. syrris.jp

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Comprehensive Spectroscopic and Crystallographic Characterization of N 4 Aminophenyl 4 Bromobenzamide

Advanced Spectroscopic Analyses

Spectroscopic analysis is fundamental to elucidating the chemical structure and bonding within a molecule. For N-(4-aminophenyl)-4-bromobenzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) has been employed to provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Assignments

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the carbonyl carbon (C=O) of the amide group shows a peak at approximately δ 168.2 ppm. tubitak.gov.tr The carbon atoms of the aromatic rings typically resonate in the region of δ 115-140 ppm. wisc.edu

Table 1: Representative ¹³C NMR Chemical Shifts for Related Structures

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (Amide) | ~168.2 tubitak.gov.tr |

| Aromatic Carbons | ~115-140 wisc.edu |

Note: This data is based on a structurally similar compound and provides an expected range for the title compound.

Infrared (IR) Spectroscopy: Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for specific functional groups. The IR spectrum of this compound is expected to show key absorptions confirming its structure.

Key vibrational modes include:

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups are expected to appear in the region of 3500-3300 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the amide is typically observed around 1650-1630 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings usually appear in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1400-1200 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond will show a characteristic absorption in the lower frequency region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide | N-H Stretching | 3500-3300 |

| Amide | C=O Stretching | 1650-1630 |

| Aromatic Rings | C=C Stretching | 1600-1450 |

| Amide/Amine | C-N Stretching | 1400-1200 |

| Aryl Halide | C-Br Stretching | < 1000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 291.15 g/mol . hoffmanchemicals.com High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The mass spectrum of the related compound N-{[(4-bromophenyl)amino]carbonothioyl}benzamide showed a molecular ion peak at m/z 335. tubitak.gov.tr The fragmentation pattern often involves cleavage at the amide bond, leading to characteristic fragment ions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Space Group

While the specific crystal structure of this compound is not detailed in the provided search results, a closely related sulfonyl urea (B33335) analogue, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, was found to crystallize in the monoclinic space group C2/c. nih.gov Another similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, crystallizes in the monoclinic space group P2₁/n. researchgate.net This suggests that this compound is also likely to crystallize in a monoclinic system.

Analysis of Unit Cell Parameters and Asymmetric Unit Content

The unit cell parameters define the dimensions of the repeating unit in the crystal lattice. For N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the unit cell dimensions are a = 13.822(3) Å, b = 5.927(2) Å, c = 16.642(3) Å, and β = 103.963(3)°. researchgate.net For 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the asymmetric unit contains one molecule. nih.gov These parameters are crucial for understanding the packing of molecules in the solid state.

Table 3: Crystallographic Data for a Structurally Related Compound (N-{[(4-bromophenyl)amino]carbonothioyl}benzamide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 13.822(3) | researchgate.net |

| b (Å) | 5.927(2) | researchgate.net |

| c (Å) | 16.642(3) | researchgate.net |

| β (°) | 103.963(3) | researchgate.net |

This data provides an example of typical crystallographic parameters for a similar molecular structure.

Molecular Conformation and Torsion Angle Analysis

The three-dimensional arrangement of a molecule, or its conformation, is defined by the rotation around its single bonds. These rotations are described by torsion angles (also known as dihedral angles), which are the angles between planes defined by a sequence of four connected atoms. For a molecule like this compound, the key torsion angles determine the relative orientation of the two phenyl rings and the central amide bridge (-CO-NH-).

In a related compound, N-(4-Bromophenyl)-4-nitrobenzamide, the dihedral angle between the mean planes of its two benzene (B151609) rings is a mere 3.6 (7)°. nih.gov The amide group in that molecule is twisted by 28.1 (6)° and 31.8 (3)° from the mean planes of the 4-bromophenyl and 4-nitrobenzene rings, respectively. nih.gov Another similar molecule, 4-Bromo-N-phenylbenzamide, exhibits a more pronounced twist, with the dihedral angle between the phenyl rings being 58.63 (9)°. nih.gov For this compound, we can anticipate a similarly twisted conformation, with specific torsion angles defining the spatial relationship of its constituent parts.

Table 1: Key Torsion Angles in a Related Benzamide (B126) Structure This table presents data for the related compound N-(4-Bromophenyl)-4-nitrobenzamide as a reference.

| Torsion Angle (Atoms Involved) | Angle (°) | Conformation Type |

| C2–C1–C7–O1 | -28.1 (3) | synclinal |

| C7–N1–C8–C13 | -30.2 (3) | synclinal |

Source: Adapted from crystallographic data of related compounds. nih.gov Conformation types are based on IUPAC definitions. qmul.ac.uk

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that dictate how molecules recognize and arrange themselves in the solid state. mdpi.com this compound possesses functional groups that can both donate and accept hydrogen bonds:

Hydrogen Bond Donors: The amide nitrogen (N-H) and the amino group nitrogen (N-H₂).

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and, potentially, the amino nitrogen.

Given the molecular structure, intramolecular hydrogen bonds (bonds within the same molecule) are not likely, as the donor and acceptor groups are positioned far apart at opposite ends of the molecule (para-substitution).

Therefore, the crystal structure is expected to be dominated by intermolecular hydrogen bonds (bonds between different molecules). The most significant of these is the classic amide-to-amide hydrogen bond, where the N-H of one molecule donates a hydrogen to the carbonyl oxygen (C=O) of a neighboring molecule (N—H⋯O). This type of interaction is a robust and common feature in the crystal structures of amides, often leading to the formation of chains or ribbons. nih.govmdpi.com

Furthermore, the primary amine (-NH₂) group provides additional hydrogen bond donors. These can form hydrogen bonds with the carbonyl oxygen of other molecules (N—H⋯O) or potentially with the nitrogen atom of the amine group on another molecule (N—H⋯N), leading to a more complex and stable three-dimensional network. nih.govnih.gov

Table 2: Potential Intermolecular Hydrogen Bond Interactions

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction |

| Amide N | H | Carbonyl O | Strong, primary chain formation |

| Amino N | H | Carbonyl O | Network cross-linking |

| Amino N | H | Amino N | Potential network cross-linking |

Packing Diagram Analysis and Supramolecular Organization

These chains would then pack together to build the full three-dimensional structure. The arrangement of these chains is influenced by weaker, non-covalent forces. These can include C—H⋯O interactions, where a hydrogen atom on a phenyl ring interacts with an oxygen atom, and potential C—H⋯π interactions. nih.govnih.gov The stacking of the aromatic phenyl rings (π-π interactions) may also play a role in stabilizing the final packed structure. The collective effect of these varied interactions is the creation of a stable, well-ordered supramolecular architecture. researchgate.netumass.edu

The final packing arrangement aims to achieve maximum density and stability, governed by the specific geometry and hydrogen bonding capabilities of the this compound molecule.

Powder X-ray Diffraction (PXRD) for Crystalline Behavior

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to confirm the crystalline nature of a material. researchgate.net When a finely powdered sample of a crystalline substance like this compound is exposed to an X-ray beam, it diffracts the X-rays at specific angles. The result is a unique diffraction pattern, which serves as a fingerprint for that particular crystalline solid.

The PXRD pattern consists of a series of peaks, or reflections, at specific diffraction angles (2θ). The position and relative intensity of these peaks are determined by the size and shape of the unit cell—the basic repeating unit of the crystal lattice.

For this compound, a PXRD analysis would confirm its crystallinity and could be used to identify its specific polymorphic form, if more than one exists. Each crystalline form would produce a distinct and reproducible diffraction pattern. While specific experimental data is not publicly available, a representative PXRD data table illustrates the type of information obtained from such an analysis.

Table 3: Illustrative Powder X-ray Diffraction Data This table is a hypothetical representation of PXRD data for a crystalline organic compound.

| Peak Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 78 |

| 21.1 | 4.21 | 92 |

| 24.7 | 3.60 | 65 |

| 28.3 | 3.15 | 50 |

Computational Chemistry and in Silico Modeling of N 4 Aminophenyl 4 Bromobenzamide

Density Functional Theory (DFT) Calculations: A Theoretical Outlook

While specific DFT data for N-(4-aminophenyl)-4-bromobenzamide is absent from the surveyed literature, we can infer the types of insights that such a study would provide based on computational analyses of analogous structures. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Conformational Analysis

A DFT study would begin with the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy state. The analysis would yield key structural parameters. For similar benzamide (B126) derivatives, studies have revealed the planarity of the phenyl rings and the characteristic bond lengths and angles of the amide linkage. Conformational analysis would further explore different spatial orientations (conformers) of the molecule and their relative energies, identifying the most likely shapes the molecule adopts.

Electronic Properties: HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's excitability and kinetic stability. A smaller gap often suggests higher reactivity.

From these orbital energies, other key electronic descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated by -ELUMO).

For related aromatic amides, the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO may be distributed across the benzamide core and the bromo-substituted ring.

Chemical Reactivity Parameters

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's chemical behavior. These include:

Global Hardness (η): (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): - (I + A) / 2. It describes the escaping tendency of electrons.

Electronegativity (χ): (I + A) / 2. It quantifies the power of a molecule to attract electrons.

Global Electrophilicity Index (ω): μ² / (2η). It measures the propensity to accept electrons.

Polarisability: A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.

A comprehensive DFT study on this compound would provide specific values for these parameters, offering a detailed picture of its reactivity.

| Parameter | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | - (I + A) / 2 | Electron escaping tendency |

| Electronegativity (χ) | (I + A) / 2 | Electron attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Vibrational Spectra Prediction (FT-IR, FT-Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. By analyzing the vibrational modes, specific functional groups within this compound can be identified and their characteristic stretching, bending, and torsional motions assigned. For instance, the calculations would predict the frequencies for the N-H and C=O stretching of the amide group, the C-Br stretching, and the various vibrations of the aromatic rings.

TD-DFT for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Visible spectra) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the absorption maxima (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of chromophores present in the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, molecular docking studies would require a specific biological target (e.g., an enzyme or a receptor). The simulation would then predict how the compound fits into the target's binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The results are often expressed as a docking score or binding energy, which estimates the binding affinity. Without a specified target protein that is known to interact with this compound, and without published studies, no specific docking results can be reported.

Ligand-Protein Binding Affinity Prediction

The prediction of binding affinity between a ligand, such as this compound, and a protein target is a critical step in computational drug design. It aims to quantitatively estimate the strength of the interaction, which is often correlated with the compound's potency. Accurate prediction of binding affinity can significantly reduce the time and cost of drug discovery by prioritizing compounds for synthesis and experimental testing. hoffmanchemicals.com

Various computational methods are employed for this purpose, ranging from fast but less accurate scoring functions used in molecular docking to more rigorous and computationally expensive free energy calculations. nih.gov Recent advancements have seen the rise of machine learning and deep learning models, which leverage large datasets of known protein-ligand complexes and their affinities to build predictive models. These models can learn complex relationships from the structural features of the binding site and the ligand. hoffmanchemicals.com For instance, a deep neural network featuring descriptor embeddings that capture local structural information and an attention mechanism can highlight the most important interactions for predicting binding affinity. hoffmanchemicals.com

For a set of similar binders, accurately predicting relative binding affinity is a major challenge, especially for targets with flexible binding sites. nih.gov In such cases, methods that incorporate molecular dynamics (MD) simulations can improve predictions. By simulating the dynamic nature of the protein-ligand complex over time, these approaches provide a more realistic view of the binding event. The Linear Interaction Energy (LIE) method, for example, can be enhanced by using an iterative scheme with multiple independent MD simulations to obtain weighted ensemble averages, making the initial docking pose selection less critical and improving the accuracy of the affinity prediction. nih.gov While specific binding affinity predictions for this compound are not detailed in the reviewed literature, these computational strategies are directly applicable to understanding its interaction with potential protein targets.

Identification of Key Binding Interactions (e.g., Hydrogen Bonds, Van der Waals, Hydrophobic Interactions)

Molecular modeling studies on the broader class of N-phenylbenzamide derivatives reveal critical interactions that govern their biological activity. The central amide group is a key feature, with intermolecular interactions in crystal structures indicating that hydrogen bonding to this group is a primary interaction. nih.gov Specifically, the conformation of the most active compounds facilitates the formation of hydrogen bonds to the carbonyl oxygen atom. nih.gov

In the context of histone deacetylase (HDAC) inhibition, a key target for aminophenyl benzamide derivatives, both hydrophobic character and hydrogen bond donating groups are crucial for activity. nih.gov A pharmacophore model developed for this class of compounds identifies two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as essential features. nih.gov The model suggests that hydrophobic substituents enhance inhibitory potency, while electron-withdrawing groups have a negative influence. nih.gov

Docking studies of other benzamide derivatives, such as those targeting tyrosine kinases, further illustrate the importance of specific interactions. These studies show that the benzamide scaffold can position other parts of the molecule to form crucial hydrogen bonds with key residues in the kinase active site, such as Asp392, Asn395, and Gln443 in phosphodiesterase 4 (PDE4), or to engage in π-π stacking with histidine and phenylalanine residues. nih.govnih.gov Molecular dynamics simulations have been used to confirm the stability of these interactions, particularly hydrogen bonds and hydrophobic contacts, within the binding sites of target proteins. nih.gov

Conformational Preferences in Binding Pockets (e.g., DFG-out conformation)

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For N-phenylbenzamide anticonvulsants, molecular mechanics calculations and X-ray crystallography show that the most active compounds adopt a similar, consistent conformation. nih.gov This preferred conformation orients the phenyl rings at a specific angle relative to the central amide plane, which is crucial for facilitating the key hydrogen bonding interactions required for activity. nih.gov

In the context of protein kinase inhibition, a significant area of drug discovery, the conformation of the kinase itself is a critical determinant of inhibitor binding. Many kinases possess a conserved DFG (Asp-Phe-Gly) motif at the start of their activation loop. This motif can exist in two principal conformations: "DFG-in" (active) and "DFG-out" (inactive). sigmaaldrich.commdpi.com Type II inhibitors achieve their potency and often their selectivity by binding to the DFG-out conformation, accessing an additional hydrophobic pocket that is not available in the DFG-in state. nih.gov

Biphenyl amides, a class of compounds structurally related to this compound, are known to act as p38α MAP kinase inhibitors that can bind to either the DFG-in or DFG-out conformation, depending on their substituents. sigmaaldrich.commdpi.com Furthermore, recent patents describe N-Phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase. sigmaaldrich.com This indicates that the benzamide scaffold is compatible with binding to kinase targets, and its conformational preferences within the DFG-out pocket would be a key area of computational investigation to rationalize its binding mode and guide the design of more selective inhibitors.

Ligand-Nucleic Acid Interactions (e.g., DNA minor groove binding)

While many small molecules are designed to target proteins, others exert their biological effects by interacting directly with nucleic acids like DNA. One common mode of non-covalent interaction is binding within the minor groove of the DNA double helix, particularly at A·T-rich sequences. nih.gov These interactions are typically driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions, often involving the displacement of water molecules from the "spine of hydration." nih.gov Molecules that bind the minor groove are often characterized by a crescent shape that complements the curvature of the groove.

However, based on the reviewed scientific literature, there is no significant information available regarding the direct interaction of this compound with nucleic acids. The primary focus of computational and experimental studies on this compound and its close analogs has been on their interactions with protein targets, such as kinases and histone deacetylases. nih.govsigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for understanding which molecular properties are most important for the desired biological effect.

2D/3D QSAR Approaches

QSAR studies have been successfully applied to aminophenyl benzamide derivatives to understand their activity as HDAC inhibitors. nih.gov In one such study, a 3D-QSAR model was developed for a series of 48 aminophenyl benzamide derivatives using the PHASE module of the Schrödinger software suite. nih.gov

The study began with the generation of a five-point pharmacophore model, which identified the essential chemical features required for activity: two aromatic rings (R), two hydrogen bond donors (D), and one hydrogen bond acceptor (A), all arranged with specific geometries. nih.gov This pharmacophore was then used to align the molecules and derive an atom-based 3D-QSAR model. nih.gov The resulting model demonstrated excellent statistical quality and predictive power, as shown in the table below. nih.gov

| Statistical Parameter | Value | Description |

| r² | 0.99 | The correlation coefficient, indicating a near-perfect fit for the training set data. |

| F | 631.80 | The Fisher ratio, indicating high statistical significance of the model. |

| q² | 0.85 | The cross-validated correlation coefficient, indicating good predictive power for new compounds. |

Table based on 3D-QSAR modeling of aminophenyl benzamide derivatives as HDAC inhibitors. nih.gov

The model revealed that hydrophobicity is a crucial factor for HDAC inhibitory activity, with the inclusion of hydrophobic substituents expected to enhance potency. nih.gov Additionally, the presence of hydrogen bond donating groups positively contributes to inhibition, whereas electron-withdrawing groups are detrimental. nih.gov These findings provide clear, actionable guidelines for designing novel benzamide derivatives with improved HDAC inhibitory activity. nih.gov

4D-QSAR Modeling with Conformational Dynamics

While 2D and 3D-QSAR models are powerful, they often represent molecules as static structures. This can be a limitation for flexible molecules or when trying to understand the dynamic nature of ligand-protein interactions. 4D-QSAR modeling addresses this by explicitly incorporating conformational flexibility and receptor-induced fit into the analysis.

In a 4D-QSAR approach, molecular dynamics (MD) simulations are used to generate a conformational ensemble for each molecule in the dataset. This ensemble represents the different shapes the molecule can adopt over time. The aligned conformational profiles are then used to generate descriptors based on the interaction energies between the molecules and various atomic probes placed on a 3D grid. This method captures how the molecule's dynamic behavior influences its interaction potential.

Although computationally more intensive than 3D-QSAR, recent advances in computing power have led to a resurgence of interest in 4D-QSAR. For a flexible molecule like this compound, a 4D-QSAR study could provide a more accurate and mechanistically insightful model of its activity. By accounting for the different conformations the molecule can assume when approaching and binding to its target, this advanced technique could help optimize the dynamic protein-ligand interactions that are crucial for biological function. While no specific 4D-QSAR studies on this compound were found in the reviewed literature, it represents a promising future direction for computational analysis of this class of compounds.

Correlation of Molecular Descriptors with Biological Activity

In the field of computational drug design, Quantitative Structure-Activity Relationship (QSAR) modeling is a important technique used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netnih.gov These properties, known as molecular descriptors, are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. researchgate.net By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For benzamide derivatives, including structures similar to this compound, several molecular descriptors have been shown to be significant in correlating with their biological activities, such as antimicrobial or anticancer effects. researchgate.net The process involves calculating a wide range of descriptors for a set of molecules with known activities and then using statistical methods, like multilinear regression, to find the descriptors that best predict the observed activity. nih.gov

Key molecular descriptors often found to be influential in the biological activity of aromatic amides include:

Topological Descriptors: These relate to the two-dimensional representation of the molecule, including connectivity indices that describe the branching and complexity of the molecular structure.

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. The dipole moment is another key electronic descriptor that influences how a molecule interacts with polar receptors.

Physicochemical Descriptors: Molar Volume (MV), Molar Refractivity (MR), and the partition coefficient (LogP) are commonly used. LogP, for instance, is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes. The Topological Polar Surface Area (TPSA) is another important descriptor that correlates with drug absorption and transport. researchgate.net

A hypothetical QSAR model for a series of benzamide derivatives might reveal that lower LUMO energy, optimal LogP, and specific steric parameters are correlated with higher biological activity. For example, a lower LUMO energy might indicate a greater propensity for the molecule to accept electrons in a charge-transfer interaction within a biological target.

Table 1: Illustrative Molecular Descriptors and Their Potential Correlation with Biological Activity for Benzamide Derivatives

| Descriptor | Symbol | Typical Value Range (Illustrative) | Significance in Biological Activity |

| Molar Volume | MV | 180 - 250 cm³/mol | Influences steric fit within a receptor binding pocket. |

| Molar Refractivity | MR | 70 - 90 cm³/mol | Relates to the volume and polarizability of the molecule, affecting binding interactions. |

| Partition Coefficient | LogP | 2.0 - 4.5 | Measures lipophilicity, which is critical for membrane permeability and reaching the target site. |

| Energy of LUMO | ELUMO | -1.5 - -0.5 eV | Indicates the molecule's ability to act as an electron acceptor; lower values can correlate with increased activity. |

| Topological Polar Surface Area | TPSA | 60 - 90 Ų | Predicts transport properties, including absorption and blood-brain barrier penetration. |

This table is for illustrative purposes and the actual values and correlations would depend on the specific biological activity and the set of compounds being studied.

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of contacts that stabilize the crystal packing. The analysis is based on partitioning the crystal electron density into molecular fragments.

The Hirshfeld surface is typically visualized by mapping normalized contact distance (dnorm). This property highlights regions of intermolecular contact that are shorter (red regions), equal to (white regions), or longer (blue regions) than the van der Waals radii of the interacting atoms. nih.gov For a molecule like this compound, with its potential for hydrogen bonding (N-H and C=O groups) and other interactions (involving the bromine atom and phenyl rings), dnorm maps can reveal the key interactions driving crystal formation.

Further analysis involves generating two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of different types of contacts can be calculated from these plots. For related structures, common interactions include:

H···H contacts: Often the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.gov

O···H/H···O contacts: Appear as distinct "spikes" on the fingerprint plot and are indicative of hydrogen bonds, which are strong directional interactions. nih.gov

Br···H/H···Br contacts: These represent halogen bonding, a significant and directional interaction that can influence crystal packing.

C···H/H···C contacts: These are generally weaker van der Waals interactions but can be numerous.

π···π stacking: Interactions between the aromatic rings can be identified by characteristic red and blue triangular patterns on the shape-indexed surface. nih.gov

Interaction Energy Calculations

To quantify the strength of the observed intermolecular interactions, energy framework calculations are often performed. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors in the crystal. The sum of these components gives the total interaction energy.

Table 2: Representative Interaction Energies for a Molecular Crystal (Illustrative)

| Interaction Type | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| N-H···O Hydrogen Bond | -55 | -15 | -25 | 40 | -55 |

| C-H···π Interaction | -10 | -5 | -30 | 20 | -25 |

| Br···Br Halogen Bond | -8 | -3 | -15 | 12 | -14 |

| π···π Stacking | -15 | -8 | -45 | 35 | -33 |

This table provides illustrative values to demonstrate the relative contributions of different energy components to common interaction types. Actual values would be specific to the crystal structure of this compound.

The dispersion component is often the largest contributor to the total energy for non-polar interactions, while the electrostatic component dominates for strong hydrogen bonds. These calculations provide a quantitative understanding of the forces holding the molecules together in the solid state, which is crucial for understanding the material's physical properties.

Structure Activity Relationship Sar Studies and Derivative Design of N 4 Aminophenyl 4 Bromobenzamide Analogues

Systematic Modification of the Bromobenzamide Scaffold

The N-(4-aminophenyl)-4-bromobenzamide molecule can be dissected into three main components for systematic modification: the 4-bromobenzamide (B181206) ring, the central amide linkage, and the N-(4-aminophenyl) ring. SAR studies have investigated the impact of altering each of these sections.

The synthesis of various N-substituted benzamide (B126) derivatives has been a common strategy to explore SAR. For instance, in the synthesis of related benzamide compounds, the reaction of 4-nitrobenzoyl chloride with different anilines, followed by the reduction of the nitro group, has been a successful approach to generate a library of analogues. researchgate.net This methodology allows for the introduction of a wide array of substituents on the N-phenyl ring, enabling a thorough investigation of their effects on biological activity.

One key area of modification is the benzamide portion of the molecule. The bromine atom at the 4-position of the benzoyl group is a significant feature. Its electron-withdrawing nature and steric bulk can influence the molecule's conformation and electronic properties. Theoretical studies on the amination of substituted aryl halides have shown that electron-withdrawing groups on the aryl halide can affect the activation energies for C-N bond formation, a principle that underpins the synthesis of these analogues. nih.gov

In a study of N-benzamide derivatives, various substituents were placed on the benzoyl ring, and their antimicrobial activities were evaluated. While not directly studying this compound, this research provides insights into how modifications to the benzamide moiety can impact biological outcomes. For example, the presence of a halogen, such as bromine or chlorine, on the N-phenyl ring of benzamides has been shown to be favorable for antimicrobial activity. nanobioletters.com

The central amide bond is another critical point for modification. While some studies on related complex molecules have suggested that the orientation of the central amide bond has little effect on biological activity, its rigidity and ability to form hydrogen bonds are crucial for molecular recognition by biological targets. nih.gov

Impact of Substituent Variations on Molecular Interactions and Biological Activity

The introduction of different substituents onto the this compound scaffold has a profound impact on the resulting molecular interactions and biological activity. These variations can alter the molecule's polarity, lipophilicity, and steric profile, which in turn dictates how it interacts with biological macromolecules.

Substituents on the N-phenyl ring:

In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which share the N-phenylbenzamide core, modifications to the group attached to the phenyl ring were explored. nih.gov Although the core is different, the principles of how substituents on the aniline (B41778) ring affect activity can be informative. The introduction of bulky groups can either enhance binding by occupying a specific pocket in a receptor or decrease activity due to steric hindrance.

Substituents on the Benzamide Ring:

The nature of the substituent on the benzamide ring is also critical. In a study on benzamides substituted with pyrazole-linked 1,2,4-oxadiazole, it was found that the presence of electron-withdrawing groups like fluorine and chlorine was beneficial for insecticidal activity. mdpi.com This suggests that the electronic properties of the benzamide ring play a significant role in determining the biological activity profile. Furthermore, the position of the substituent can have a significant impact. For example, in a series of thiosemicarbazide (B42300) derivatives, the position of a methoxyphenyl group was found to be a key determinant of antimicrobial activity. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of related benzamide structures, providing a predictive framework for this compound analogues.

| Compound Series | Substituent Variation | Impact on Biological Activity | Reference |

| N-Benzamides | Halogen on N-phenyl ring (e.g., 4-bromo, 4-chloro) | Favorable for antimicrobial activity | nanobioletters.com |

| Pyrazole-linked Benzamides | Electron-withdrawing groups (F, Cl) on benzamide ring | Enhanced insecticidal activity | mdpi.com |

| Thiosemicarbazides | Position of methoxyphenyl group | Significant determinant of antimicrobial activity | mdpi.com |

| SGI-1027 Analogues | Tricyclic moieties (e.g., acridine) | Decreased activity | nih.gov |

| SGI-1027 Analogues | Bicyclic substituents (e.g., quinoline) | Well-tolerated | nih.gov |

Design Principles for Novel Analogues

Based on the accumulated SAR data, several design principles for novel analogues of this compound can be formulated. These principles aim to guide the synthesis of new compounds with improved potency, selectivity, or other desirable properties.

A key principle derived from studies on SGI-1027 analogues, which contain a similar N-(4-aminophenyl)benzamide core, is the importance of the size and nature of aromatic or heterocyclic substituents. nih.gov It was found that while large, tricyclic moieties like acridine (B1665455) tended to decrease activity, bicyclic substituents such as quinoline (B57606) were well-tolerated. nih.gov The optimal design often involved a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.gov This suggests a balance between molecular size and the ability to fit into a specific binding site.

Another design consideration is the role of the linker. In some instances, the presence of a methylene (B1212753) or carbonyl group to conjugate a larger moiety can decrease activity. nih.gov This highlights the importance of the spatial arrangement and flexibility of the different parts of the molecule.

Furthermore, the concept of bioisosterism can be a powerful tool in designing new analogues. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, replacing the bromine atom with other halogens or with a trifluoromethyl group could modulate the electronic and lipophilic properties of the molecule, potentially leading to altered activity.

Exploration of Isomeric Forms and Their Differential Activities

The biological activity of a molecule can be highly dependent on its three-dimensional structure, and different isomers of the same compound can exhibit markedly different activities. For this compound, positional isomers and conformational isomers are relevant considerations.

Conformational isomerism, arising from rotation around single bonds, is also a critical factor. The relative orientation of the two phenyl rings in this compound is not fixed and can adopt different conformations. The energetically preferred conformation, and the ability of the molecule to adopt a specific "active" conformation to bind to a target, can be crucial for its biological function.

In Vitro Biological Evaluation and Mechanistic Insights

Enzyme Inhibition Studies

Inhibition of DNA Methyltransferases (DNMTs)

DNA methyltransferases (DNMTs) are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy. frontiersin.orgresearchgate.net DNMT inhibitors can reverse aberrant DNA methylation, a hallmark of cancer, leading to the re-expression of tumor suppressor genes. nih.govnih.gov

Derivatives of N-(4-aminophenyl)-benzamide have been explored as non-nucleoside inhibitors of DNMTs. nih.gov For instance, analogues of SGI-1027, a known DNMT inhibitor, which share a similar structural backbone with N-(4-aminophenyl)-4-bromobenzamide, have been synthesized and evaluated. nih.gov These studies help in understanding the structure-activity relationships for DNMT inhibition. nih.gov Some non-nucleoside inhibitors work by binding to DNMTs and inducing their degradation, thereby reducing DNA methylation. nih.gov Procainamide, another related compound, has been shown to specifically inhibit the hemimethylase activity of DNMT1. researchgate.net

Table 1: Examples of DNMT Inhibitors and their Mechanisms

| Compound Class | Example | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoline (B57606) Derivatives | SGI-1027 Analogues | Inhibit DNMT1, 3A, and 3B; induce gene re-expression. | nih.gov |

| Benzamides | Procainamide | Specifically inhibits the hemimethylase activity of DNMT1. | researchgate.net |

| Pyrimidine Derivatives | 5-Fluoro-2'-deoxycytidine | Integrates into DNA and covalently binds to DNMTs. | frontiersin.org |

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are another class of enzymes involved in epigenetic modifications. mdpi.com Their inhibition is a promising approach for cancer treatment. frontiersin.orgnih.gov Several N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of class I HDAC enzymes, particularly HDAC1, HDAC2, and HDAC3. frontiersin.orgnih.govnih.gov

One study reported that N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited selective inhibition of class I HDACs with IC50 values of 95.2 nM for HDAC1, 260.7 nM for HDAC2, and 255.7 nM for HDAC3. frontiersin.orgnih.gov The introduction of different "cap" groups to the N-(2-aminophenyl)-benzamide scaffold has led to the identification of compounds with nanomolar inhibitory concentrations against HDAC1 and HDAC2. nih.gov Furthermore, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of the HDAC6 isoform. researchgate.net

Table 2: Inhibitory Activity of a Benzamide (B126) Derivative against Class I HDACs

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| HDAC1 | 95.2 | frontiersin.orgnih.gov |

| HDAC2 | 260.7 | frontiersin.orgnih.gov |

| HDAC3 | 255.7 | frontiersin.orgnih.gov |

Inhibition of Tyrosine Kinases (e.g., ABL kinase, TYK2)

Tyrosine kinases are critical signaling enzymes, and their dysregulation is implicated in various diseases, including cancer. nih.gov Benzamide derivatives have been investigated as tyrosine kinase inhibitors. sigmaaldrich.com

Specifically, a 4-aminopyridine (B3432731) benzamide scaffold was optimized to develop potent and selective inhibitors of Tyrosine Kinase 2 (TYK2). nih.gov This effort led to compounds with good enzymatic and cellular potency against TYK2, demonstrating selectivity over other Janus kinases like JAK1 and JAK2. nih.gov In the context of ABL kinase, a proto-oncogene, certain inhibitors target its myristoyl pocket, leading to the degradation of the BCR-ABL fusion protein implicated in chronic myeloid leukemia. frontiersin.org The development of potent ABL kinase inhibitors is an active area of research. nih.govdoaj.org

Table 3: Examples of Tyrosine Kinase Inhibitors with Benzamide Scaffolds

| Kinase Target | Inhibitor Type | Key Findings | Reference |

|---|---|---|---|

| TYK2 | 4-aminopyridine benzamide | Potent and selective inhibition with good oral bioavailability in mice. | nih.gov |

| ABL Kinase | Allosteric inhibitors | Target the myristoyl pocket, leading to protein degradation. | frontiersin.org |

| EGFR, HER-2, etc. | 4-(Arylaminomethyl)benzamide derivatives | Potent inhibitory activity against several receptor tyrosine kinases. | nih.govsemanticscholar.org |

Inhibition of Carbonic Anhydrase (CA) Isoforms

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. researchgate.net Certain sulfonamide derivatives incorporating benzamide moieties have been evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.govnih.gov

For example, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides showed selective inhibition of hCA isozymes I, II, and XIII, with some compounds potently inhibiting hCA VII. nih.gov Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated inhibitory activity against several hCA isoforms. mdpi.commdpi.com The inhibitory potential of a specific iminothiazoline analogue, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, against carbonic anhydrase has also been reported, showing an IC50 value of 0.147 ± 0.03 µM. researchgate.net

Table 4: Carbonic Anhydrase Inhibition by Benzamide-Related Compounds

| Compound Class | Target Isoforms | Key Findings | Reference |

|---|---|---|---|

| 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides | hCA I, II, VII, XIII | Selective inhibition observed. | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I, II, VII | Nanomolar inhibition constants for some derivatives. | mdpi.commdpi.com |

| Iminothiazoline analogue | Carbonic Anhydrase | IC50 value of 0.147 ± 0.03 µM. | researchgate.net |

Inhibition of ATP Synthase

ATP synthase is a mitochondrial enzyme essential for cellular energy production. nih.govnih.gov Inhibition of ATP synthase can be a therapeutic strategy for various diseases. mdpi.com While direct studies on this compound are not prominent, related benzopyran derivatives with an N-arylimidazole substituent have been identified as inhibitors of ATP hydrolysis by mitochondrial ATP synthase. nih.gov These compounds, however, are less potent in inhibiting ATP synthesis. nih.gov The inhibition of the reverse activity of ATP synthase, which is ATP hydrolysis, is being explored as a way to restore energy homeostasis in mitochondrial pathologies. nih.govresearchgate.net

Receptor Interaction and Ligand Activation Studies

Information specifically detailing receptor interaction and ligand activation studies for this compound is limited in the provided search results. While the enzyme inhibition studies imply interaction with the active sites of the respective enzymes, dedicated receptor binding and activation assays for this specific compound were not identified. The research focus has been predominantly on its role as an enzyme inhibitor.

Peptide-Protein Receptor Binding Modulation

Currently, there is a lack of specific studies investigating the direct interaction of this compound with peptide-protein receptors. However, the broader class of benzamide derivatives has been explored for a variety of receptor-binding activities. Research into related fields, such as the study of RF-amide peptides and their G-protein-coupled receptors, highlights the complexity of peptide-receptor interactions and the potential for small molecules to modulate these systems. For instance, studies on neuropeptide FF receptors (NPFFR1 and NPFFR2) demonstrate how subtle differences in ligand structure can determine binding affinity and functional outcomes. While no direct link to this compound has been established, these studies underscore the importance of future investigations into its potential effects on various peptide-receptor systems.

Ion Channel Activation Mechanisms

Direct experimental evidence for the effects of this compound on ion channel activation is not currently available in the scientific literature. However, the activity of structurally similar small molecules provides a basis for potential investigation. For example, 4-aminopyridine is a well-known blocker of voltage-gated potassium channels. While chemically distinct, the presence of an aminophenyl group in this compound suggests that it could potentially interact with ion channels, though the nature and mechanism of such an interaction would require dedicated study.

Interactions with Nucleic Acids (e.g., DNA)

The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in cancer treatment. While direct studies on this compound are not extensively reported, research on closely related analogs provides strong indications of its potential to interact with nucleic acids.

A study on quinoline-based analogues of SGI-1027, which feature the N-(4-aminophenyl)benzamide core structure, has shown these compounds to be potent inhibitors of DNA methyltransferase (DNMT). nih.gov This inhibition implies a direct or indirect interaction with DNA. While the binding constant for this compound to DNA has not been specifically determined, the inhibitory concentrations of its analogues against DNMT provide a proxy for its potential binding affinity in a biological context. For example, a derivative where a pyridine (B92270) replaces the quinoline of SGI-1027 showed 91% inhibition of DNMT3A at a concentration of 32 μM. nih.gov

Table 1: Inhibition of Human DNMT3A by SGI-1027 Analogues

| Compound | Concentration (μM) | % Inhibition |

| SGI-1027 (Reference) | 10 | 95 |

| Analogue 10 (Pyridine) | 32 | 91 |

| Analogue 11 (Pyrimidine) | 32 | 80 |

| Analogue 12 (Aminopyrimidine) | 32 | 75 |

This table is based on data for related compounds and is for illustrative purposes of potential activity.

The primary modes of non-covalent DNA binding for small molecules are intercalation, where the molecule inserts itself between the base pairs of the DNA helix, and groove binding, where it sits (B43327) in the minor or major groove of the DNA. Studies on N-phenylbenzamide derivatives targeting kinetoplastid parasites have shown that these compounds can bind to the minor groove of AT-rich DNA sequences. nih.gov Given the structural similarities, it is plausible that this compound could also favor groove binding. However, some bis(2-aminobenzimidazoles), another class of related compounds, have been shown to bind via intercalation as well, indicating that the precise binding mode can be influenced by subtle structural modifications. nih.gov

The binding of a small molecule to DNA can induce significant conformational changes in the nucleic acid structure. These changes can affect DNA replication, transcription, and repair processes. While no studies have specifically examined the conformational changes in DNA induced by this compound, the inhibition of DNMT by its analogues suggests that such changes are likely to occur. nih.gov The binding event could alter the local DNA structure, making it more or less accessible to the enzyme.

Investigation of Anti-inflammatory Pathways (in vitro cellular models)

There is a growing body of evidence suggesting that benzamide derivatives possess anti-inflammatory properties. While direct studies on this compound are limited, research on closely related compounds provides valuable insights into its potential anti-inflammatory mechanisms.

A study on N-benzyl-4-bromobenzamide, which shares the 4-bromobenzamide (B181206) moiety, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced human gingival fibroblasts. nih.gov This compound was found to inhibit the production of key pro-inflammatory mediators, interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). nih.gov The inhibition of PGE2 is particularly noteworthy as it suggests a potential interaction with the cyclooxygenase (COX) pathway.

Another study on 2,4-dihydroxy-N-(4-hydroxyphenyl) benzamide showed potent inhibition of nitric oxide, TNF-α, PGE2, and COX-2 in various cellular models. nih.gov These findings suggest that the N-phenylbenzamide scaffold is a promising backbone for the development of novel anti-inflammatory agents. The anti-inflammatory activity of various benzamide derivatives is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of a Related Benzamide Derivative

| Compound | Parameter | Inhibition (%) |

| N-benzyl-4-bromobenzamide | IL-6 Production | 35.6 ± 0.5 |

| PGE2 Production | 75.6 ± 0.52 |

This table shows data for a structurally similar compound, N-benzyl-4-bromobenzamide, to illustrate the potential anti-inflammatory effects. nih.gov

Scientific Review of this compound Reveals Research Gap in Inflammatory Mediator Modulation

Initial investigations into the biological activity of the chemical compound this compound have yet to produce specific data on its direct effects on key inflammatory mediators, interleukin-6 (IL-6) and prostaglandin E2 (PGE2). A comprehensive search of available scientific literature and research databases did not yield studies detailing the in vitro evaluation of this particular compound's ability to modulate the production of these critical molecules involved in the inflammatory response.

While the core structure of this compound suggests potential for biological activity, and related benzamide derivatives have been explored for their anti-inflammatory properties, specific experimental evidence for this compound remains elusive. For instance, research on a structurally similar compound, N-benzyl-4-bromobenzamide (NBBA), has demonstrated inhibitory effects on IL-6 and PGE2 production in human gingival fibroblasts. However, due to the distinct chemical structure of this compound, these findings cannot be extrapolated to predict its specific biological profile.

This lack of available data prevents a detailed analysis and the creation of informative data tables regarding the modulation of IL-6 and PGE2 by this compound as requested. Further empirical research, including in vitro cell-based assays, is necessary to determine if this compound possesses any anti-inflammatory properties through the inhibition or stimulation of these or other inflammatory pathways.

The absence of such fundamental research highlights a gap in the current understanding of the pharmacological potential of this compound. Future studies are required to elucidate its mechanistic actions and to ascertain its role, if any, in the complex signaling cascades of inflammation.

Advanced Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Target Identification

The identification of protein targets for small molecules is a critical step in drug discovery and in understanding complex biological processes. nih.gov Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling its identification and functional characterization within a cellular context. nih.gov N-(4-aminophenyl)-4-bromobenzamide possesses structural features that make it an intriguing candidate for development into a chemical probe.

The primary amino group on the phenyl ring serves as a versatile handle for chemical modification. This site allows for the attachment of reporter tags, such as fluorophores or biotin, or photo-reactive groups for photo-affinity labeling experiments. These modifications are essential for the detection and isolation of target proteins. Furthermore, the bromobenzamide portion of the molecule can be systematically altered to fine-tune binding affinity and selectivity for a target protein.

The development of a chemical probe from this compound would involve synthesizing a library of derivatives and screening them for specific biological activity. A well-designed probe would be accompanied by a structurally similar but inactive control molecule to validate that the observed biological effects are due to specific target engagement. nih.gov The ultimate goal is to create a tool that can be used to elucidate the biological role of a novel protein target, potentially uncovering new therapeutic avenues. nih.gov

Table 1: Key Attributes for Chemical Probe Development

| Feature of this compound | Relevance for Chemical Probe Design |

|---|---|

| Primary Aromatic Amine | Site for conjugation of reporter or reactive groups. |

| Bromobenzamide Moiety | Can be modified to optimize binding affinity and selectivity. |

Potential as Lead Compounds for Scaffold Diversification

In medicinal chemistry, a "lead compound" is a chemical starting point for the design of new drugs. The aminobenzamide scaffold, a core component of this compound, is recognized as a valuable framework in drug discovery. nih.gov This scaffold is present in a variety of biologically active molecules, and its derivatives have been explored as inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a target for diabetes therapy. nih.gov

This compound can serve as an excellent starting point for scaffold diversification. The term "scaffold hopping" refers to the process of modifying a known active scaffold to generate novel compounds with improved properties. researchgate.net The presence of two distinct aromatic rings and a reactive amino group in this compound offers multiple points for chemical modification.

Researchers can generate a diverse library of new compounds by:

Modifying the bromophenyl ring: Replacing the bromine atom with other substituents to explore structure-activity relationships (SAR).

Altering the aminophenyl ring: Introducing substituents to this ring to modulate the compound's properties.

Derivatizing the primary amine: Converting the amine into a wide range of functional groups to explore new chemical space and potential biological targets.

This process of lead optimization can result in compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles. nih.gov The exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents for a range of diseases.

Integration into Organic Materials and Catalytic Systems

The unique electronic and structural properties of this compound also make it a candidate for applications in materials science and catalysis.

The primary aromatic amine group in this compound is a key functional group that can participate in various chemical transformations. One such transformation is deamination, the removal of the amino group. While specific studies on the catalytic deamination of this particular compound are not prevalent, the reactivity of aromatic amines is well-established. This reaction can be a crucial step in the synthesis of more complex molecules. For instance, the diazotization of the primary amine, followed by a Sandmeyer or similar reaction, would allow for the introduction of a wide variety of functional groups in its place, including halogens, cyano groups, or hydroxyl groups. This versatility makes it a valuable intermediate in multi-step organic synthesis.

Aromatic compounds containing electron-donating groups (like the amino group) and electron-withdrawing groups are often the building blocks for fluorescent materials. The structure of this compound, with its amino-substituted phenyl ring and bromo-substituted benzoyl group, suggests potential for use in the development of novel fluorophores. The extent of conjugation between the two aromatic rings through the amide linker can influence the electronic properties of the molecule, which are critical for fluorescence.

By modifying the substituents on the aromatic rings, it may be possible to tune the absorption and emission wavelengths of the resulting materials. Such tailored fluorescent compounds could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. The bromine atom also provides a site for further functionalization through cross-coupling reactions, which could be used to extend the conjugated system and further modify the photophysical properties of the material.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Biotin |

| 4-aminobenzamide |

Future Directions in N 4 Aminophenyl 4 Bromobenzamide Research

Advancements in Asymmetric Synthesis

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Future research should focus on developing efficient asymmetric syntheses to produce specific, optically active stereoisomers of N-(4-aminophenyl)-4-bromobenzamide derivatives.

Current methodologies for the asymmetric synthesis of chiral amines and related structures provide a roadmap for this endeavor. For instance, established techniques involving the reaction of commercially available chiral epichlorohydrins with amine precursors can yield enantiomerically pure intermediates. clockss.org A potential strategy for a derivative of the title compound could involve the stereospecific synthesis of a chiral amine, which is then coupled with 4-bromobenzoyl chloride. The development of a practical and efficient asymmetric synthesis would be a significant step, enabling detailed investigation into the stereospecific interactions of these compounds with biological targets. Such methods would need to overcome challenges like racemization during intermediate steps to ensure high enantiomeric purity, which can often be assessed using techniques like chiral high-performance liquid chromatography (HPLC). clockss.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a powerful tool for generating chemical diversity. rsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecular libraries from simple, readily available starting materials. researchgate.netnih.gov

Future work could explore the application of MCRs to synthesize a diverse library of this compound analogues. A hypothetical approach could involve a Passerini or Ugi four-component reaction (4CR). For example, an Ugi reaction could theoretically combine a 4-bromobenzaldehyde (B125591) derivative, an aniline (B41778) variant, a convertible isocyanide, and a carboxylic acid to rapidly generate complex amide structures. This strategy allows for significant variation at multiple points of the molecular scaffold in a single synthetic operation. Such an approach would accelerate the discovery of new derivatives by bypassing the often tedious and lengthy processes of traditional multi-step synthesis. nih.gov The products of these MCRs could then be screened for various biological activities, facilitating the exploration of structure-activity relationships (SAR).

Advanced In Silico Methodologies for Predictive Modeling

Computational, or in silico, techniques are indispensable in modern drug discovery for predicting the properties and interactions of novel compounds before their synthesis. Applying these methods to this compound can guide the rational design of derivatives with enhanced activity and better pharmacokinetic profiles.

Advanced computational models can be employed to build a comprehensive predictive framework. researchgate.net This involves a suite of techniques aimed at understanding how structural modifications would impact biological activity and drug-like properties.

| In Silico Technique | Application for this compound Derivatives |

| Molecular Docking | Predicts the binding orientation and affinity of the compound within the active site of a specific biological target (e.g., an enzyme or receptor). This helps in understanding the key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. researchgate.net |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Establishes a mathematical correlation between the three-dimensional properties of a series of molecules and their biological activity. Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that highlight regions where steric, electrostatic, or other field changes would likely increase or decrease potency. researchgate.net |

| Hologram QSAR (HQSAR) | A 2D QSAR method that uses molecular holograms (molecular fragments) to predict biological activity. It does not require 3D alignment of molecules, making it a rapid screening tool. researchgate.net |

| ADME/Tox Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This early-stage computational screening helps to eliminate candidates with poor oral bioavailability or potential toxicity, saving significant resources. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the compound and its target protein over time. This provides insights into the stability of the compound-protein complex and the dynamic behavior of the molecule within the binding site, offering a more realistic view than static docking. researchgate.net |

By integrating these methodologies, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the discovery pipeline.

Exploration of Polypharmacology and Multi-Target Modulators